APC 366

Description

Properties

IUPAC Name |

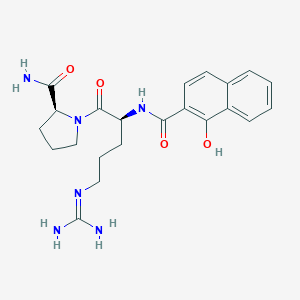

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWIMYOGAWOMB-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158921-85-8 |

Source

|

| Record name | 1-Hydroxy-2-naphthoyl-Arg-Pro amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158921858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APC-366 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOSAPTLE0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tryptase Inhibition Kinetics of APC 366

Foreword: The Rationale for Targeting Mast Cell Tryptase

In the landscape of inflammatory and allergic diseases, particularly asthma, the mast cell stands as a pivotal effector cell.[1] Upon activation, it releases a potent cocktail of mediators, with β-tryptase being the most abundant secretory granule protein.[2][3] Tryptase, a tetrameric serine protease, is not merely a biomarker of mast cell activation but an active participant in the pathophysiology of allergic inflammation.[1][4] Its roles in mediating bronchoconstriction, airway hyperresponsiveness, and tissue remodeling have established it as a compelling therapeutic target.[1][5] The development of selective tryptase inhibitors, therefore, represents a targeted approach to mitigating the downstream effects of mast cell degranulation. This guide focuses on APC 366, a first-generation peptidic inhibitor, to provide a comprehensive framework for understanding and characterizing the kinetics of tryptase inhibition.

The Unique Architecture of the Therapeutic Target: Human β-Tryptase

A profound understanding of the target enzyme is paramount to designing and interpreting inhibition assays. Human β-tryptase is not a typical serine protease; its structure presents unique challenges and opportunities for inhibitor design.

1.1. The Tetrameric Ring and Sequestered Active Sites

The enzymatically active form of β-tryptase is a unique, ring-like tetramer stabilized by heparin.[2][6] The four identical monomers are arranged in a flat, square-like ring, creating a central pore.[6][7] Crucially, the four active sites are directed inwards, facing this central pore.[6][8] This architecture sterically hinders the access of large macromolecular substrates and, importantly, most endogenous protein protease inhibitors, rendering tryptase resistant to natural regulation in the extracellular space.[2][6]

1.2. The Role of Heparin: More Than Just a Stabilizer

In vitro, the stability and enzymatic activity of the tryptase tetramer are critically dependent on the presence of heparin or other sulfated glycosaminoglycans.[6] In the absence of heparin at neutral pH, the tetramer dissociates into inactive monomers.[2] Heparin is believed to bind to a positively charged patch spanning adjacent monomers, locking the tetramer in its active conformation.[6] This has a direct practical implication for all in vitro assays: heparin must be included in the assay buffer to ensure the biological relevance and activity of the enzyme.

APC 366: A Profile of a Time-Dependent, Irreversible Inhibitor

APC 366, or N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a selective, small-molecule peptidic inhibitor designed to target mast cell tryptase.[1][9] Its efficacy in attenuating allergen-induced early and late-phase asthmatic responses has been demonstrated in both preclinical and clinical settings.[9][10][11]

Table 1: Reported Inhibitory Constants for APC 366

| Parameter | Value | Incubation Time | Source |

| K_i | 7.1 µM | Not Specified | [10] |

| K_i | 530 nM | ~ 4 hours | [1] |

| IC_50 | 1400 ± 240 nM | ~ 4 hours | [1] |

Note: The discrepancy in reported K_i values highlights a critical aspect of APC 366's mechanism: its inhibitory action is time-dependent. This makes single-point IC_50 or K_i values highly conditional on the pre-incubation time.

2.1. Mechanism of Inactivation: A Two-Step Irreversible Process

APC 366 inactivates tryptase in a time-dependent and irreversible manner.[1] This is not a simple competitive, reversible interaction. The proposed mechanism involves an initial, reversible binding to the active site, followed by a slower, irreversible step. This second step is thought to involve a slow isomerization of the inhibitor's hydroxynaphthyl group, which facilitates a nucleophilic attack from an active site residue, resulting in the formation of a stable, nonhydrolyzable covalent adduct between APC 366 and the tryptase enzyme.[1]

This mechanism places APC 366 in the class of time-dependent, irreversible inhibitors. Consequently, a simple IC_50 value is insufficient to describe its potency. A more rigorous kinetic analysis is required to determine the individual kinetic constants that define its interaction with tryptase: the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Experimental Design: A Self-Validating Protocol for Tryptase Kinetic Analysis

The following protocol is designed to provide a robust framework for determining the kinetic parameters of time-dependent tryptase inhibitors like APC 366. The causality behind key steps is explained to ensure scientific integrity.

3.1. Materials and Reagents

-

Enzyme: Purified Human β-Tryptase

-

Substrate: Tosyl-Gly-Pro-Lys-p-nitroanilide (Tos-GPL-pNA) or similar chromogenic substrate.

-

Inhibitor: APC 366

-

Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, containing heparin (e.g., 10-100 µg/mL). The inclusion of heparin is critical for tryptase stability and activity.[2][6]

-

Detection: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

3.2. Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of a time-dependent inhibitor.

3.3. Step-by-Step Protocol

This protocol is designed to determine k_obs (the observed rate of inactivation) at various inhibitor concentrations.

-

Reagent Preparation:

-

Prepare a 2X working stock of human β-tryptase in cold Assay Buffer.

-

Prepare a series of 2X working stocks of APC 366 in Assay Buffer. Include a vehicle-only control (0 µM inhibitor).

-

Prepare a 2X working stock of the chromogenic substrate (e.g., Tos-GPL-pNA) in Assay Buffer. The final concentration should be at or near the K_M of the substrate for tryptase to ensure the reaction is sensitive to changes in enzyme activity.

-

-

Inhibition Reaction Setup (96-well plate format):

-

To multiple wells, add 50 µL of each 2X APC 366 concentration (and the vehicle control).

-

To initiate the inactivation, add 50 µL of the 2X tryptase solution to each well. This starts the pre-incubation period.

-

Crucial Step - Pre-incubation: Incubate the plate at 37°C. This step is essential for time-dependent inhibitors, allowing the irreversible reaction to proceed. To capture the kinetics, you will measure the remaining enzyme activity at several time points (e.g., t = 0, 5, 10, 20, 30, 60 minutes).

-

-

Measurement of Residual Activity:

-

At each designated pre-incubation time point, initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to the appropriate wells. The final volume is now 200 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the remaining active enzyme concentration.

-

Data Analysis: From Raw Data to Kinetic Constants

For time-dependent irreversible inhibitors, the goal is to determine the kinetic parameters K_I and k_inact, which describe the two-step inactivation process.[12][13]

4.1. The Kinetic Model

The inactivation follows the scheme: E + I ⇌[K_I] E·I →[k_inact] E-I

Where:

-

E is the free enzyme (Tryptase)

-

I is the inhibitor (APC 366)

-

E·I is the initial reversible enzyme-inhibitor complex

-

E-I is the final, irreversibly inactivated enzyme

-

K_I is the inhibition constant, representing the affinity of the inhibitor for the enzyme in the initial reversible step. A lower K_I indicates tighter binding.

-

k_inact is the maximal rate constant for inactivation at saturating inhibitor concentrations.

4.2. Data Analysis Workflow

Caption: Data analysis pipeline for irreversible inhibition kinetics.

-

Determine Initial Velocities: For each progress curve (Absorbance vs. time), calculate the initial reaction velocity (v_0). This is the slope of the linear portion of the curve.

-

Calculate k_obs for each Inhibitor Concentration: For each concentration of APC 366, plot the natural logarithm of the initial velocity (ln(v_0)) against the pre-incubation time. This plot should yield a straight line with a slope equal to -k_obs.[14] The k_obs value represents the apparent first-order rate constant of inactivation at that specific inhibitor concentration.

-

Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]). This plot should be hyperbolic.[13][14] Fit the data to the following equation using non-linear regression software:

k_obs = (k_inact * [I]) / (K_I,app + [I])

-

The fitted parameters will yield k_inact (the maximum rate of inactivation, which is the V_max of the plot) and the apparent K_I,app (the inhibitor concentration that gives half-maximal inactivation, which is the K_m of the plot).

-

-

Correct for Substrate Competition: Since the inactivation occurs in the presence of the substrate, the apparent K_I must be corrected to find the true K_I. If the inhibitor is competitive with the substrate, use the following correction:[14]

K_I = K_I,app / (1 + [S]/K_M)

Where [S] is the substrate concentration used in the assay and K_M is the Michaelis-Menten constant of the substrate for tryptase.

The ratio k_inact / K_I is often used as a measure of the overall efficiency of the irreversible inhibitor.

Conclusion: Context and Application

Characterizing the full kinetic profile of a time-dependent inhibitor like APC 366 provides a much deeper understanding of its pharmacological activity than a simple IC_50 value. The K_I value informs on the initial recognition and binding affinity to the tryptase active site, while k_inact quantifies the rate of the subsequent covalent modification that renders the enzyme inactive. This detailed kinetic information is invaluable for drug development professionals in several ways:

-

Structure-Activity Relationship (SAR) Studies: Allows for the rational design of more potent inhibitors by independently optimizing binding affinity (K_I) and chemical reactivity (k_inact).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These constants are essential inputs for models that predict the duration and extent of target engagement in vivo, helping to guide dose selection and scheduling.[15]

-

Comparative Analysis: Provides a standardized basis for comparing the potency and mechanism of different tryptase inhibitors, such as newer generation compounds or those with different modes of action.[16]

By employing the robust experimental and analytical framework outlined in this guide, researchers can generate high-quality, reliable kinetic data that accurately reflects the mechanism of tryptase inhibition by APC 366 and other time-dependent inhibitors, thereby accelerating the development of novel therapeutics for mast cell-mediated diseases.

References

-

Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 855–860. [Link]

-

Pereira, P. J., Bergner, A., Macedo-Ribeiro, S., Huber, R., Matschiner, G., Fritz, H., Sommerhoff, C. P., & Bode, W. (1998). Human beta-tryptase is a ring-like tetramer with active sites facing a central pore. Nature, 392(6673), 306–311. [Link]

- Schwartz, L. B. (2006). Tryptase, a mediator of human mast cells. The Journal of allergy and clinical immunology, 117(6), 1291-1300.

-

Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]

-

Sommerhoff, C. P., Bode, W., Matschiner, G., Bergner, A., & Fritz, H. (1999). The structure of the human βII-tryptase tetramer: Fo(u)r better or worse. Proceedings of the National Academy of Sciences, 96(20), 11058-11063. [Link]

-

Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

-

Schwartz, L. B. (2006). Biology of Mast Cell Tryptase. An Inflammatory Mediator. ResearchGate. [Link]

-

Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (kinact/KI). [Link]

-

Fukuoka, Y., & Schwartz, L. B. (2007). Active monomers of human beta-tryptase have expanded substrate specificities. The international journal of biochemistry & cell biology, 39(6), 1224–1234. [Link]

-

Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. [Link]

-

ResearchGate. (2025, August 6). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. [Link]

-

ResearchGate. (n.d.). Overall structure of the tryptase tetramer. The four monomers A, B, C,... [Link]

-

Maun, H. R., et al. (2019). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. Cell. [Link]

-

Wikipedia contributors. (2024). Enzyme inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

He, S., et al. (2002). Inhibition of tryptase release from human colon mast cells by protease inhibitors. World Journal of Gastroenterology, 8(3), 519-523. [Link]

-

Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. PubMed. [Link]

-

Krippendorff, B. F., et al. (2009). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening. [Link]

-

Sigma-Aldrich. (n.d.). Mast Cell Degranulation Assay Kit. Millipore. [Link]

-

Shapiro, A. B. (2019, December 25). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. [Link]

-

McEuen, A. R., et al. (2001). Inhibitors of Tryptase as Mast Cell-Stabilizing Agents in the Human Airways: Effects of Tryptase and Other Agonists of Proteinase-Activated Receptor 2 on Histamine Release. ResearchGate. [Link]

-

Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

-

Maun, H. R., et al. (2019). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. eScholarship. [Link]

-

Fioretti, E., et al. (1998). Kinetic and thermodynamic analysis of leech-derived tryptase inhibitor interaction with bovine tryptase and bovine trypsin. Journal of Protein Chemistry, 17(8), 759-766. [Link]

-

Budelsky, A., et al. (2020). Dose-dependent inactivation of airway tryptase with a novel dissociating anti-tryptase antibody (MTPS9579A) in healthy participants: A randomized trial. Clinical and Translational Science, 13(5), 949-958. [Link]

-

Budelsky, A., et al. (2023). A mechanistic PK/PD model to enable dose selection of the potent anti-tryptase antibody (MTPS9579A) in patients with moderate-to-severe asthma. CPT: Pharmacometrics & Systems Pharmacology, 12(2), 209-218. [Link]

-

Kim, D., et al. (2024). Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation. International Journal of Molecular Sciences, 25(18), 10037. [Link]

Sources

- 1. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]

- 2. Active monomers of human β-tryptase have expanded substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potential Tryptase Inhibitors from FDA-Approved Drugs Using Machine Learning, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Human beta-tryptase is a ring-like tetramer with active sites facing a central pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A mechanistic PK/PD model to enable dose selection of the potent anti‐tryptase antibody (MTPS9579A) in patients with moderate‐to‐severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Effects of APC 366 on the Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Introduction

Protease-Activated Receptor 2 (PAR-2), a member of the G-protein coupled receptor (GPCR) superfamily, serves as a critical sensor for extracellular proteases in a variety of tissues.[1][2] Its role in inflammation, pain, and tissue homeostasis has made it a compelling target for therapeutic development.[1][3] Unlike typical GPCRs that are activated by ligand binding, PAR-2 is irreversibly activated through proteolytic cleavage of its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[2][3][4]

This technical guide provides an in-depth examination of APC 366, a modulator of PAR-2 activity. We will dissect the core signaling pathways of PAR-2, elucidate the specific mechanism of action of APC 366, and provide detailed, field-proven protocols for researchers to validate its effects. The focus is on providing not just methods, but the scientific rationale behind them, ensuring a robust and reproducible experimental design.

The PAR-2 Signaling Cascade: A Multi-faceted Network

Activation of PAR-2 by proteases such as trypsin and mast cell tryptase triggers a complex and divergent set of intracellular signaling events, primarily through the coupling of multiple G-protein subtypes and β-arrestin scaffolding proteins.[2][3]

-

Gαq/11 Pathway (Canonical Signaling): The primary and most well-characterized pathway involves the coupling to Gαq/11 proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[2][3][5]

-

β-Arrestin Pathway (Signal Scaffolding & Desensitization): Upon activation, PAR-2 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[6] While β-arrestin binding is crucial for desensitizing the G-protein signal and promoting receptor internalization, it also acts as a scaffold for G-protein-independent signaling.[7][8] A key outcome of this pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][5]

-

Other G-Protein Pathways: PAR-2 can also couple to Gα12/13 to activate RhoA, influencing the actin cytoskeleton, and to Gαi/o to attenuate cAMP accumulation.[3][4]

This signaling diversity allows PAR-2 to elicit highly context-dependent cellular responses, from pro-inflammatory cytokine release to smooth muscle contraction.[2]

APC 366: An Indirect Antagonist via Tryptase Inhibition

APC 366 (N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride) is a potent and selective inhibitor of mast cell tryptase.[9][10] It is crucial to understand that APC 366 is not a direct PAR-2 receptor antagonist. Instead, it exerts its inhibitory effect on the PAR-2 pathway by targeting one of the receptor's key physiological activators.

The mechanism is straightforward: by binding to and inhibiting the enzymatic activity of tryptase, APC 366 prevents the protease from cleaving the N-terminus of PAR-2. Without this cleavage event, the tethered ligand is never exposed, and the receptor remains in its inactive state. This upstream blockade effectively halts all subsequent PAR-2-mediated downstream signaling initiated by tryptase.

This mechanism has been explored primarily in the context of allergic inflammation and asthma, where mast cell degranulation releases large amounts of tryptase, leading to PAR-2 activation and contributing to the inflammatory cascade and airway obstruction.[10][11][12]

Experimental Validation of APC 366's Mechanism of Action

To rigorously demonstrate APC 366's indirect effect on PAR-2 signaling, a series of experiments must be performed. The core logic of these assays is to compare the inhibitory profile of APC 366 against PAR-2 activation induced by its target enzyme (tryptase) versus activation induced by a synthetic PAR-2 activating peptide (AP), such as SLIGKV-NH₂ or the more potent 2-furoyl-LIGRLO-NH₂.[13] These peptides mimic the tethered ligand and activate the receptor directly, bypassing the need for proteolytic cleavage.

A successful experimental outcome will show that APC 366 blocks tryptase-induced signaling but has no effect on AP-induced signaling.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the Gαq/11-mediated release of intracellular calcium, a primary response to PAR-2 activation.[14] We will use a fluorescent calcium indicator dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[15]

Materials:

-

PAR-2 expressing cells (e.g., HT-29 or transfected HEK-293 cells)

-

Black, clear-bottom 96-well microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

APC 366 (test compound)

-

Trypsin (enzyme activator)

-

2-furoyl-LIGRLO-NH₂ (peptide activator control)

-

Fluorescence microplate reader with automated injectors

Step-by-Step Methodology:

-

Cell Plating: Seed PAR-2 expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in Assay Buffer. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

-

Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.

-

Compound Pre-incubation: Add the desired concentrations of APC 366 (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature.

-

Data Acquisition: Place the plate into the fluorescence microplate reader, pre-set to 37°C.

-

Set the reader to record a baseline fluorescence signal (Excitation ~494 nm / Emission ~516 nm) for 15-30 seconds.

-

Using the instrument's injectors, add the activator (Tryptase or PAR-2 AP) to the wells while continuously recording the fluorescence signal for an additional 2-3 minutes to capture the transient calcium peak.

Expected Data Summary:

| Treatment Group | Activator | Expected Peak Fluorescence (Relative to Baseline) | Interpretation |

| 1. Vehicle | Tryptase | ++++ | Tryptase successfully activates PAR-2/Gq signaling. |

| 2. APC 366 | Tryptase | + | APC 366 inhibits tryptase, preventing PAR-2 activation. |

| 3. Vehicle | PAR-2 AP | ++++ | The synthetic agonist directly activates PAR-2/Gq signaling. |

| 4. APC 366 | PAR-2 AP | ++++ | APC 366 does not block the PAR-2 receptor itself. |

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This assay quantifies the activation of the MAPK pathway by measuring the ratio of phosphorylated ERK1/2 (p-ERK) to total ERK1/2. This provides insight into the G-protein-independent or β-arrestin-mediated signaling arm of PAR-2.[16][17]

Materials:

-

PAR-2 expressing cells cultured in 6-well plates

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

-

Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Chemiluminescent Substrate (ECL) and imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow PAR-2 expressing cells in 6-well plates to ~90% confluency. Serum-starve the cells overnight to reduce baseline ERK phosphorylation.

-

Pre-treat cells with APC 366 or vehicle for 30 minutes.

-

Stimulate the cells with Tryptase or PAR-2 AP for 5-10 minutes (the optimal time for peak p-ERK should be determined empirically).

-

Cell Lysis: Immediately stop the reaction by aspirating the medium and washing the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the signal using a digital imaging system.

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for Total ERK1/2.[19]

Expected Data Summary:

| Treatment Group | Activator | Expected p-ERK / Total ERK Ratio (Densitometry) | Interpretation |

| 1. Vehicle | Tryptase | High | Tryptase-mediated PAR-2 activation induces MAPK signaling. |

| 2. APC 366 | Tryptase | Low / Baseline | APC 366 blocks tryptase-induced ERK phosphorylation. |

| 3. Vehicle | PAR-2 AP | High | The synthetic agonist directly activates PAR-2-mediated ERK signaling. |

| 4. APC 366 | PAR-2 AP | High | APC 366 does not inhibit receptor-level MAPK activation. |

Conclusion and Scientific Insights

This approach offers potential advantages, such as specificity for a particular pathological context (e.g., mast cell-driven inflammation) while potentially sparing the receptor to be activated by other proteases in different physiological settings. However, it also comes with challenges, as the in vivo efficacy depends entirely on the pathological significance of the targeted protease. The limited clinical progression of APC 366 may be attributed to factors such as pharmacokinetic properties or the complex, redundant nature of protease signaling in diseases like asthma.[20]

Future research should focus on comparing the therapeutic window and off-target effects of protease inhibitors like APC 366 with the emerging class of direct, and potentially biased, PAR-2 antagonists that can selectively block disease-relevant downstream pathways while preserving homeostatic ones.

References

- Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - NIH. (2024-05-30). vertexaisearch.cloud.google.com.

- PAR2 Receptor Assay - Innoprot Proteinase-activ

- Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC - PubMed Central. ncbi.nlm.nih.gov.

- Pathway-selective antagonism of proteinase activated receptor 2 - PMC - NIH. ncbi.nlm.nih.gov.

- What are PAR-2 antagonists and how do they work? - Patsnap Synapse. (2024-06-21).

- Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - Rockefeller University Press. rupress.org.

- β-arrestin-dependent, G-protein-independent PAR-2 signaling - The Physiological Society. physoc.onlinelibrary.wiley.com.

- Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - NIH. (2014-06-05). ncbi.nlm.nih.gov.

- (a) Signal transduction pathways for PAR-1 and PAR-2. (b) Signal... - ResearchGate.

- Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - NIH. (2014-06-05). ncbi.nlm.nih.gov.

- CALCIUM FLUX PROTOCOL. csm.arizona.edu.

- Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. cusabio.com.

- β-Arrestin–Dependent Endocytosis of Proteinase-Activated Receptor 2 Is Required for Intracellular Targeting of Activated Erk1/2 | Journal of Cell Biology | Rockefeller University Press. rupress.org.

- Validating Novel Peptide Activity: A Comparative Guide Using Calcium Flux Assays for PAR2 Agonism - Benchchem. benchchem.com.

- Inhibitory actions of APC366 on histamine release induced from... - ResearchGate.

- The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC - NIH. ncbi.nlm.nih.gov.

- Inhibitors of Tryptase as Mast Cell-Stabilizing Agents in the Human Airways: Effects of Tryptase and Other Agonists of Proteinase-Activated Receptor 2 on Histamine Release - ResearchGate.

- Activation of Protease Activated Receptor 2 (PAR2) by an Exogenous Agonist Exacerbates Early Radiation Injury in Rat Intestine - PMC - PubMed Central. ncbi.nlm.nih.gov.

- A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC. ncbi.nlm.nih.gov.

- Western Blot Protocol | OriGene Technologies Inc.. origene.com.

- Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed. pubmed.ncbi.nlm.nih.gov.

- Ca2+ Measurements in Primary Mouse Lymphocytes. drive.google.com.

- Calcium Flux Assays - Agilent. agilent.com.

- Calcium Flux - London - UCL. ucl.ac.uk.

- Sensitisation of TRPV4 by PAR2 is independent of intracellular calcium signalling and can be mediated by the biased agonist neutrophil elastase - PubMed. pubmed.ncbi.nlm.nih.gov.

- Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma | Request PDF - ResearchGate.

- The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed. pubmed.ncbi.nlm.nih.gov.

- Selected Contribution: Tryptase-Induced PAR-2-mediated Ca(2+) Signaling in Human Airway Smooth Muscle Cells - PubMed. pubmed.ncbi.nlm.nih.gov.

- The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC - NIH. (2017-12-20). ncbi.nlm.nih.gov.

- PAR1 and PAR2 signal via ERK1/2 and p38 MAP kinases to induce... - ResearchGate.

Sources

- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 2. Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools - Amerigo Scientific [amerigoscientific.com]

- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. physoc.org [physoc.org]

- 8. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Protease Activated Receptor 2 (PAR2) by an Exogenous Agonist Exacerbates Early Radiation Injury in Rat Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. agilent.com [agilent.com]

- 16. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. rupress.org [rupress.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Investigating Mast Cell Degranulation via the PAR2 Pathway in RBL-2H3 Cells

Introduction

The RBL-2H3 cell line, a rat basophilic leukemia line, serves as a cornerstone model for studying mast cell physiology and allergic responses.[1] These adherent cells exhibit many hallmark features of mucosal mast cells, including the expression of high-affinity IgE receptors (FcεRI) and the release of inflammatory mediators like histamine and β-hexosaminidase upon activation.[1] While classical studies focus on IgE-mediated degranulation, there is a growing interest in alternative activation pathways, particularly those involved in innate immunity and inflammation. One such critical pathway is mediated by Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and allergic diseases.[2]

This guide provides a comprehensive framework for studying PAR2-mediated degranulation in RBL-2H3 cells. We will detail a robust protocol for inducing histamine and β-hexosaminidase release using the specific PAR2 agonist peptide, SLIGRL-NH2. Furthermore, we will address a common point of confusion by clarifying the role of APC 366, a selective tryptase inhibitor, and provide a protocol for its use in validating the involvement of tryptase-like serine proteases in this signaling cascade.

Scientific Background: The PAR2 Signaling Axis

Protease-Activated Receptors are a unique family of GPCRs that are irreversibly activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3] PAR2 is notably activated by endogenous serine proteases such as mast cell tryptase and trypsin.[3]

Activation of PAR2 on mast cells triggers a signaling cascade that is pivotal in neurogenic inflammation and innate immune responses.[2] The canonical pathway involves the coupling of PAR2 to the heterotrimeric G protein Gαq.[3] Activated Gαq stimulates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the rapid release of stored calcium (Ca2+) into the cytosol.[5][6] This initial Ca2+ transient, coupled with store-operated calcium entry (SOCE) across the plasma membrane, creates a sustained increase in intracellular calcium, a critical trigger for the fusion of histamine-containing granules with the cell membrane and subsequent degranulation.[7]

The Role of SLIGRL-NH2 and APC 366

To study this pathway with precision, synthetic peptides that mimic the tethered ligand are invaluable. SLIGRL-NH2 is a potent and specific agonist peptide derived from the rat PAR2 receptor sequence, making it an ideal tool to directly and selectively activate this pathway in RBL-2H3 cells, bypassing the need for enzymatic cleavage.

Conversely, APC 366 is not a PAR2 agonist. It is a selective, competitive inhibitor of mast cell tryptase.[8][9] Tryptase is a key physiological activator of PAR2. Therefore, APC 366 is used to investigate the role of tryptase in PAR2-dependent processes. In the context of this protocol, it can be used to inhibit degranulation if tryptase itself is used as the stimulus, thereby confirming the protease's role. It should be noted that when using a direct PAR2 agonist like SLIGRL-NH2, APC 366 would not be expected to have an inhibitory effect, as it does not block the receptor itself.

Visualizing the PAR2 Signaling Pathway

Caption: Experimental workflow for the PAR2-mediated degranulation assay.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Recommended Value | Notes |

| Cell Culture | ||

| Cell Line | RBL-2H3 | Adherent rat basophilic leukemia cells. |

| Seeding Density | 2 x 10⁵ cells/mL (100 µL/well in 96-well plate) | Ensures a confluent monolayer after 24 hours. |

| Growth Medium | EMEM + 15% FBS, 1% P/S, 1% L-Glutamine | High serum content supports optimal growth. |

| Passaging Ratio | 1:3 to 1:6 | Maintain sub-confluent cultures to ensure cell health. |

| Degranulation Assay | ||

| Assay Buffer | Tyrode's Buffer, pH 7.4 | Physiologically relevant buffer containing Ca²⁺ and Mg²⁺. |

| PAR2 Agonist | SLIGRL-NH2 | Final concentration range: 1 µM - 100 µM for dose-response. |

| Tryptase Inhibitor | APC 366 | Final concentration range: 1 µM - 100 µM for inhibition studies. |

| Inhibitor Pre-incubation | 30 minutes at 37°C | Allows for sufficient time for the inhibitor to interact with its target before stimulation. [8] |

| Agonist Incubation | 30 - 60 minutes at 37°C | Optimal time for degranulation. |

| β-hexosaminidase Substrate | pNAG (1.3 mg/mL in 0.1 M Citrate Buffer, pH 4.5) | Prepare fresh for each experiment. [10] |

| Substrate Incubation | 60 - 90 minutes at 37°C | Allows for sufficient enzymatic conversion for detection. |

| Detection Wavelength | 405 nm | Corresponds to the absorbance peak of the p-nitrophenol product. |

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of critical controls. The spontaneous release control (buffer only) establishes the baseline degranulation, ensuring that the assay conditions themselves do not cause significant cell activation. The total release control (Triton X-100) provides the maximum possible signal, which is essential for normalizing the data and calculating the percentage of release. This internal normalization accounts for variations in cell number between wells.

For studies involving inhibitors like APC 366, performing a dose-response curve for the agonist (SLIGRL-NH2) is crucial to determine the EC₅₀ (the concentration that produces 50% of the maximal response). Inhibition studies should then be conducted using an agonist concentration at or near the EC₅₀ to ensure the assay is sensitive to inhibitory effects.

References

-

RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies. Cytion. [Link]

-

Inhibitory actions of APC366 on histamine release induced from dispersed lung cells... ResearchGate. [Link]

-

A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. JoVE. [Link]

-

A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. PMC. [Link]

-

Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions. Frontiers in Immunology. [Link]

-

Role of PAR-2 in Neuroimmune Communication and Itch. NCBI. [Link]

-

Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis. Journal of Allergy and Clinical Immunology. [Link]

-

Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling. BMB Reports. [Link]

-

REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? NCBI. [Link]

-

Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cell & Bioscience. [Link]

-

Mast cell activation via two distinct pathways, IgE-dependent and... ResearchGate. [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Differential Ca2+ mobilization and mast cell degranulation by FcεRI- and GPCR-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. p-Nitrophenyl-N-acetyl-β-D-glucosaminide ≥ 99% (TLC), solid, N-acetyl-β-glucosaminidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

experimental guide for APC 366 in animal models of asthma

Application Notes & Protocols

Topic: Experimental Guide for APC 366 in Animal Models of Asthma Audience: Researchers, scientists, and drug development professionals.

Evaluating the Mast Cell Tryptase Inhibitor APC 366 in Preclinical Models of Allergic Asthma

Introduction: Targeting a Key Driver of Airway Inflammation

Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, predominantly eosinophils.[1][2] This complex pathophysiology is largely driven by a T-helper 2 (Th2) cell-mediated immune response.[3][4] Upon exposure to an allergen, mast cells lining the airways degranulate, releasing a host of potent inflammatory mediators, including histamine and various proteases.[5] Among these, mast cell tryptase, a serine protease, has emerged as a critical player in orchestrating the asthmatic cascade.[5][6]

Tryptase exerts many of its pro-inflammatory effects by activating Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on airway epithelial cells, smooth muscle cells, and immune cells.[7][8][9] Activation of PAR2 triggers signaling pathways that lead to the release of pro-inflammatory cytokines, increased vascular permeability, and bronchoconstriction, thereby amplifying and perpetuating the inflammatory response.[8][10]

APC 366 is a selective, irreversible inhibitor of mast cell tryptase.[5][11] By neutralizing tryptase activity, APC 366 effectively prevents the downstream activation of PAR2 by this key protease, offering a targeted therapeutic strategy to mitigate the core features of allergic asthma. Preclinical studies in sheep and pig models have demonstrated that APC 366 can inhibit both the early and late asthmatic responses and reduce bronchial hyperresponsiveness.[5][6][11] This guide provides a comprehensive experimental framework for evaluating the efficacy of APC 366 in a well-established murine model of ovalbumin (OVA)-induced allergic asthma.

Mechanism of Action: APC 366 Inhibition of the Tryptase-PAR2 Axis

The primary mechanism of APC 366 is the direct and selective inhibition of mast cell tryptase.[11] In the context of asthma, mast cell degranulation releases active tryptase into the airway microenvironment. This tryptase then acts as a signaling molecule by cleaving the N-terminal domain of PAR2 on nearby cells.[9][12] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[9]

PAR2 activation proceeds through two main pathways: G-protein-dependent signaling, which leads to calcium mobilization, and β-arrestin-dependent signaling, which activates the MAPK/ERK pathway.[7][12][13] These pathways culminate in the production of inflammatory cytokines (such as TSLP), chemokines, and other mediators that drive eosinophil recruitment, mucus production, and airway hyperresponsiveness.[7][14]

APC 366 binds to tryptase, inactivating it and preventing the cleavage of PAR2.[5] This blockade of the initial activation step is crucial for dampening the subsequent inflammatory cascade.

Detailed Protocols

Protocol 1: Ovalbumin (OVA)-Induced Asthma Model [15][16] This protocol describes the standard procedure for inducing an allergic asthma phenotype in BALB/c mice.

-

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Ultrasonic nebulizer

-

-

Procedure:

-

Sensitization (Day 0 and Day 14):

-

Prepare the sensitization solution by mixing 20 µg of OVA and 2 mg of Alum in 200 µL of sterile PBS per mouse.

-

Administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection on Day 0.

-

Repeat the i.p. injection on Day 14 to boost the immune response.

-

-

Challenge (Day 21, 22, and 23):

-

Prepare a 1% (w/v) OVA solution in sterile PBS for aerosolization.

-

Place the mice in a whole-body exposure chamber connected to an ultrasonic nebulizer.

-

Expose the mice to the aerosolized 1% OVA solution for 30 minutes daily for three consecutive days.

-

The control group should be challenged with aerosolized PBS.

-

-

Protocol 2: Administration of APC 366

APC 366 has been effectively administered via inhalation in previous studies. [6][11][17]

-

Materials:

-

APC 366

-

Vehicle solution (e.g., sterile saline)

-

Ultrasonic nebulizer or other aerosol delivery system

-

-

Procedure:

-

Reconstitute APC 366 in the appropriate vehicle to the desired concentration (dosage to be determined by dose-response studies, a starting point could be based on previous literature).

-

Administer the APC 366 solution or vehicle via aerosol inhalation for a defined period (e.g., 30 minutes) approximately 1 hour before each OVA challenge on Days 21, 22, and 23.

-

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR) [18][19] AHR is a cardinal feature of asthma and is measured 24 hours after the final OVA challenge. [20]

-

Materials:

-

Whole-body plethysmograph (WBP) system for unrestrained animals

-

Methacholine (MCh) solution in PBS (at increasing concentrations: 0, 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer integrated with the WBP system

-

-

Procedure:

-

Place conscious, unrestrained mice individually into the WBP chambers and allow them to acclimatize for 15-20 minutes.

-

Record baseline readings by nebulizing with PBS for 3 minutes.

-

Sequentially expose the mice to nebulized MCh at increasing concentrations.

-

After each 3-minute nebulization, record respiratory parameters for the next 3-5 minutes.

-

AHR is measured as the Enhanced Pause (Penh), a calculated value that correlates with airway obstruction. [19]Plot the Penh values against the MCh concentration to generate a dose-response curve.

-

Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis [15][21] BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways. This is typically performed 48 hours after the final challenge.

-

Materials:

-

Tracheal cannula

-

1 mL syringe

-

Ice-cold PBS with 0.1% BSA

-

Hemocytometer or automated cell counter

-

Cytospin and Wright-Giemsa stain

-

-

Procedure:

-

Euthanize the mouse and surgically expose the trachea.

-

Insert and secure a tracheal cannula.

-

Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (typically >1 mL).

-

Centrifuge the BAL fluid (e.g., 400 x g for 10 minutes at 4°C).

-

Resuspend the cell pellet in a known volume of PBS. Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (identifying eosinophils, neutrophils, macrophages, and lymphocytes) based on morphology.

-

Protocol 5: Lung Histopathology [22][23] Histological analysis provides a qualitative and quantitative assessment of airway inflammation and remodeling.

-

Materials:

-

4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

-

-

Procedure:

-

After BAL fluid collection, perfuse the lungs with PBS and then inflate with 4% PFA via the tracheal cannula.

-

Excise the lungs and immerse in 4% PFA for 24 hours for fixation.

-

Process the fixed tissue and embed in paraffin wax. [24] 4. Cut 5 µm sections using a microtome.

-

Stain sections with H&E to visualize inflammatory cell infiltration around the bronchioles and blood vessels.

-

Stain adjacent sections with PAS to identify mucus-producing goblet cells in the airway epithelium. [25] 7. Score the inflammation and goblet cell hyperplasia semi-quantitatively under a microscope in a blinded manner. [22] Protocol 6: Cytokine and IgE Analysis

-

Measurement of Th2 cytokines and allergen-specific IgE confirms the immunological phenotype.

-

Materials:

-

ELISA kits for mouse IL-4, IL-5, IL-13, and OVA-specific IgE

-

BAL fluid supernatant (from Protocol 4)

-

Serum (collected via cardiac puncture at the time of sacrifice)

-

-

Procedure:

-

Measure the concentrations of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the level of OVA-specific IgE in the serum using a specific ELISA kit.

-

Data Interpretation & Expected Outcomes

The efficacy of APC 366 is determined by its ability to significantly reduce the hallmark features of asthma in the OVA-challenged group.

| Parameter | Assay | Expected Outcome in OVA + Vehicle Group | Expected Outcome in OVA + APC 366 Group |

| Airway Hyperresponsiveness | Plethysmography (Penh) | Significantly increased response to MCh | Significant reduction in Penh vs. OVA group |

| Total Inflammatory Cells | BALF Cell Count | Markedly elevated total cell count | Significant reduction in total inflammatory cells |

| Eosinophilic Inflammation | BALF Differential Count | High percentage (>50%) of eosinophils | Significant reduction in eosinophil percentage/number |

| Th2 Cytokines | ELISA (BALF) | Elevated levels of IL-4, IL-5, IL-13 | Significant decrease in IL-4, IL-5, and IL-13 levels |

| Allergen-Specific IgE | ELISA (Serum) | High levels of OVA-specific IgE | Potential reduction in IgE levels |

| Peribronchial Inflammation | H&E Staining (Lung) | Dense inflammatory cell infiltrates | Marked reduction in cellular infiltration |

| Mucus Production | PAS Staining (Lung) | Increased number of PAS-positive goblet cells | Significant reduction in goblet cell hyperplasia |

Data should be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) is determined using appropriate tests like ANOVA followed by post-hoc analysis.

A successful outcome would demonstrate that APC 366 treatment significantly attenuates the increases in AHR, airway eosinophilia, Th2 cytokine production, and mucus secretion observed in the OVA-challenged vehicle group.

Conclusion

The experimental framework detailed in this guide provides a robust system for evaluating the efficacy of the mast cell tryptase inhibitor, APC 366, in a preclinical model of allergic asthma. By systematically assessing key physiological, cellular, and immunological endpoints, researchers can generate comprehensive data to validate the therapeutic potential of targeting the tryptase-PAR2 signaling axis. These protocols, grounded in established methodologies, ensure a high degree of scientific integrity and reproducibility, facilitating the critical early-stage evaluation of novel anti-asthma therapeutics.

References

-

Barnes, P. J. (2001). Th2 cytokines and asthma: an introduction. Respiratory Research, 2(2), 64-65. Available from: [Link]

-

Lundblad, L. K. A., et al. (2016). Issues determining direct airways hyperresponsiveness in mice. Frontiers in Physiology, 7, 347. Available from: [Link]

-

Li, Y., et al. (2022). T-helper cells and their cytokines in pathogenesis and treatment of asthma. Frontiers in Immunology, 13, 999429. Available from: [Link]

-

Cohn, L., Elias, J. A., & Chupp, G. L. (2004). Asthma: mechanisms of disease persistence and progression. Annual Review of Immunology, 22, 789-815. Available from: [Link]

-

Coquet, J. M., et al. (2016). House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis. Bio-protocol, 6(20), e1965. Available from: [Link]

-

Hamelmann, E., et al. (1997). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3), 766-775. Available from: [Link]

-

ResearchGate. (n.d.). Pathogenic roles of Th2 cytokines in allergic asthma. Retrieved from [Link]

-

Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3 Pt 1), 766-775. Available from: [Link]

-

Corry, D. B. (2002). Th2 cytokines and asthma—Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists. Respiratory Research, 3(1), 1-6. Available from: [Link]

-

Lundblad, L. K., et al. (2016). Issues determining direct airways hyperresponsiveness in mice. Frontiers in Physiology, 7, 347. Available from: [Link]

-

Kudo, K., et al. (2021). Measurement of Airway Hyperresponsiveness in Mice. In Asthma (pp. 165-176). Humana, New York, NY. Available from: [Link]

-

Kianmehr, M., et al. (2019). An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Pharmaceutical and Biomedical Research, 5(3), 29-37. Available from: [Link]

-

Liu, Y., et al. (2023). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Frontiers in Immunology, 14, 1269382. Available from: [Link]

-

Citeq Biologics. (n.d.). HDM induced asthma animal models. Retrieved from [Link]

-

Page, K., & Ammit, A. J. (2022). Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity. Frontiers in Medicine, 9, 954990. Available from: [Link]

-

Zhao, Y., et al. (2024). Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases. Frontiers in Immunology, 15, 1409279. Available from: [Link]

-

Müller-Quernheim, J. (2015). Chapter 48: Bronchoalveolar lavage fluid. In Clinical Laboratory Diagnostics (pp. 1-10). De Gruyter. Available from: [Link]

-

Lin, C. Y., et al. (2013). Evaluation on Potential Contributions of Protease Activated Receptors Related Mediators in Allergic Inflammation. Journal of Immunology Research, 2013, 854159. Available from: [Link]

-

ResearchGate. (n.d.). The role of PAR2 in allergic lung inflammation. Retrieved from [Link]

-

Kumar, A., et al. (2016). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Allergologia et Immunopathologia, 44(6), 506-515. Available from: [Link]

-

ResearchGate. (n.d.). Experimental protocol of the mouse model of ovalbumin (OVA)-induced asthma used in the present study. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitory actions of APC366 on histamine release induced from dispersed lung cells by anti-IgE (E) or calcium ionophore A23187. Retrieved from [Link]

-

Krishna, M. T., et al. (2001). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. Journal of Allergy and Clinical Immunology, 107(6), 1039-1045. Available from: [Link]

-

Le, Q. T., et al. (2021). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma. Cell, 184(18), 4737-4751.e18. Available from: [Link]

-

PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Histopathology in lung tissue of OVA-induced asthma model. Retrieved from [Link]

-

Creative Bioarray. (n.d.). House Dust Mite (HDM)-Induced Asthma Model. Retrieved from [Link]

-

Yildirim, A., et al. (2011). Efficacy of parthenolide on lung histopathology in a murine model of asthma. Allergologia et Immunopathologia, 39(4), 197-203. Available from: [Link]

-

Chondrex, Inc. (n.d.). House Dust Mite-Induced Asthma Model. Retrieved from [Link]

-

Creative Biolabs. (n.d.). House Dust Mite (HDM) induced Allergic Asthma Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of lung histology in the various asthma models. Retrieved from [Link]

-

Jonassaint, J. C., et al. (2012). Histopathology of experimentally induced asthma in a murine model of sickle cell disease. American Journal of Respiratory Cell and Molecular Biology, 47(4), 508-515. Available from: [Link]

-

Black, M., et al. (2010). Quantitative Microscopy in Murine Models of Lung Inflammation. The Open Inflammation Journal, 3, 13-20. Available from: [Link]

-

Indiana University School of Medicine. (n.d.). Bronchoalveolar Lavage Laboratory. Retrieved from [Link]

-

Kim, S. Y., et al. (2016). Protease-Activated Receptors 2-Antagonist Suppresses Asthma by Inhibiting Reactive Oxygen Species-Thymic Stromal Lymphopoietin Inflammation and Epithelial Tight Junction Degradation. Allergy, Asthma & Immunology Research, 8(6), 534-544. Available from: [Link]

-

Sylvin, H., et al. (2002). The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum. Clinical and Experimental Allergy, 32(6), 967-971. Available from: [Link]

-

G B S, M., & Patel, B. (2024). Bronchoalveolar Lavage. In StatPearls. StatPearls Publishing. Available from: [Link]

-

MedlinePlus. (2024). Bronchoscopy and Bronchoalveolar Lavage (BAL). Retrieved from [Link]

-

University of Arizona, Department of Physiology. (2024). New PAR2 antagonist shows promise against asthma. Retrieved from [Link]

-

da Cunha, V. C., et al. (2023). Pharmacological blockade of protease-Activated Receptor 2 improves airway remodeling and lung inflammation in experimental allergic asthma. Brazilian Journal of Medical and Biological Research, 56, e12513. Available from: [Link]

-

ResearchGate. (n.d.). Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma. Retrieved from [Link]

Sources

- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 2. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 3. Th2 cytokines and asthma: an introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Th2 cells and GATA-3 in asthma: new insights into the regulation of airway inflammation [jci.org]

- 5. Inhibition of mast cell tryptase by APC 366 - Creative Peptides [creative-peptides.com]

- 6. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Evaluation on Potential Contributions of Protease Activated Receptors Related Mediators in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]

- 14. Protease-Activated Receptors 2-Antagonist Suppresses Asthma by Inhibiting Reactive Oxygen Species-Thymic Stromal Lymphopoietin Inflammation and Epithelial Tight Junction Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 17. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]

- 21. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. elsevier.es [elsevier.es]

- 24. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to Measuring APC-366 Efficacy In Vitro

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide with integrated protocols for the comprehensive in vitro evaluation of APC-366, a selective inhibitor of mast cell tryptase.[1] The methodologies described herein are designed to establish a robust, evidence-based understanding of the compound's efficacy, from direct target engagement to downstream functional and cellular consequences. The protocols are structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting Mast Cell Tryptase

Mast cells are critical effector cells in allergic and inflammatory responses.[2] Upon activation, they degranulate, releasing a host of potent mediators, including the serine protease tryptase.[2][3] Tryptase has been identified as a key player in the pathophysiology of conditions like asthma by, among other actions, activating Protease-Activated Receptor 2 (PAR2) on various cell surfaces, which perpetuates a pro-inflammatory signaling cascade.[2][3]

APC-366 is a selective, small-molecule inhibitor designed to target and inactivate mast cell tryptase, thereby offering a therapeutic strategy to interrupt this inflammatory cycle.[1][2] Evaluating its efficacy in vitro requires a multi-faceted approach to answer three fundamental questions:

-

Does the compound engage its intended target within the complex cellular environment?

-

Does this engagement translate into a measurable, desired functional outcome?

-

Are the observed effects specific to the compound's mechanism of action and not a result of general cytotoxicity?

This guide provides the experimental framework to address these questions systematically.

Mechanism of Action of APC-366

The primary mechanism of APC-366 is the direct inhibition of mast cell tryptase. By binding to tryptase, APC-366 prevents it from cleaving and activating PAR2, thus mitigating downstream inflammatory signaling.

Caption: APC-366 inhibits tryptase released from mast cells, preventing PAR2 activation.

Section 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)

Principle: Before assessing functional outcomes, it is paramount to confirm that APC-366 directly binds to its intended target, tryptase, in a physiologically relevant context.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound like APC-366 binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the unbound protein.[8][9] This stabilization can be quantified by heating cell lysates treated with the compound across a temperature gradient, separating soluble from aggregated protein, and detecting the amount of soluble target protein remaining via Western Blot.[8]

CETSA Experimental Workflow

Caption: General workflow for a Western Blot-based CETSA experiment.

Protocol 1.1: CETSA Melt Curve Generation

Objective: To determine the thermal profile of tryptase and identify the optimal temperature for subsequent dose-response experiments.

Materials:

-

Mast cell line expressing tryptase (e.g., LAD2)

-

APC-366

-

DMSO (Vehicle)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Phosphate-Buffered Saline (PBS)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibody against tryptase

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Lysis: Culture LAD2 cells to sufficient density. Harvest and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer supplemented with protease inhibitors.

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant. Determine the protein concentration using a BCA assay.[10]

-

Compound Treatment: Divide the lysate into two main pools. Treat one pool with a saturating concentration of APC-366 (e.g., 100x Ki) and the other with an equivalent volume of DMSO. Incubate for 1 hour at room temperature.

-

Rationale: A saturating concentration ensures that a maximal thermal shift is observed, clearly differentiating the bound from the unbound state.

-

-

Thermal Challenge: Aliquot the treated lysates into PCR tubes. Using a thermocycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[11][12] Include an unheated control (RT).

-

Separation of Aggregates: Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.[10]

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for tryptase.[13] Following incubation with an HRP-conjugated secondary antibody, visualize the bands using an ECL substrate.

-

Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble tryptase (relative to the unheated control) against temperature for both the DMSO and APC-366 treated samples to generate "melt curves." The shift in the curve indicates thermal stabilization.

Protocol 1.2: Isothermal Dose-Response (ITDR) CETSA

Objective: To determine the potency of APC-366 in engaging its target by measuring its effect at a single, fixed temperature.[7]

Procedure:

-

Select Temperature: From the melt curve data, choose a temperature (T_iso) at which a significant portion (e.g., 50-70%) of the unbound tryptase is denatured, but the APC-366-bound protein remains largely soluble. This temperature provides the optimal window to observe stabilization.

-

Prepare Lysate: Prepare cell lysate as described in Protocol 1.1.

-

Dose-Response Treatment: Aliquot the lysate and treat with a serial dilution of APC-366 (e.g., from 0.1 nM to 100 µM). Include a DMSO vehicle control. Incubate for 1 hour at room temperature.

-

Thermal Challenge: Heat all samples at the predetermined T_iso for 3 minutes. Keep an unheated, untreated control sample at room temperature.

-

Analysis: Perform centrifugation and Western Blot analysis as described in Protocol 1.1.

-

Data Analysis: Quantify the band intensity for each concentration. Plot the percentage of soluble tryptase against the logarithm of APC-366 concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50, which represents the concentration of APC-366 required to achieve 50% of the maximal thermal stabilization.

Expected Quantitative Data

| Table 1: Illustrative ITDR-CETSA Data | |

| APC-366 Concentration | % Soluble Tryptase (Normalized) |

| Vehicle (DMSO) | 25% |

| 10 nM | 30% |

| 100 nM | 45% |

| 500 nM | 68% |

| 1 µM | 85% |

| 10 µM | 98% |

| 50 µM | 100% |

| Calculated EC50 | ~450 nM |

Section 2: Assessing Functional Efficacy in Mast Cell Models

Principle: After confirming target engagement, the next logical step is to determine if this engagement translates into a functional biological effect. Since APC-366 is designed to inhibit tryptase released from activated mast cells, a direct functional assay should measure a key event in mast cell degranulation. The release of β-hexosaminidase, a stable enzyme co-localized with tryptase and histamine in mast cell granules, serves as a reliable and quantifiable marker of degranulation.[3]

Protocol 2.1: β-Hexosaminidase Release Assay for Mast Cell Degranulation

Objective: To quantify the ability of APC-366 to inhibit mast cell degranulation or the downstream effects of its products.

Materials:

-

Mast cell line (e.g., RBL-2H3, sensitized overnight with anti-DNP IgE)

-

APC-366

-

Stimulant (e.g., DNP-HSA for sensitized RBL-2H3 cells)

-

Tyrode's Buffer or similar physiological salt solution

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop Solution (e.g., 0.1 M Carbonate Buffer, pH 10.5)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and allow them to adhere. For sensitization, incubate overnight with anti-DNP IgE.

-

Pre-treatment: Wash the cells gently with Tyrode's buffer. Pre-incubate the cells with various concentrations of APC-366 (or vehicle) for 30-60 minutes at 37°C.

-

Stimulation: Induce degranulation by adding the stimulant (e.g., DNP-HSA) to all wells except for the negative control (unstimulated) wells. Incubate for 30-60 minutes at 37°C.

-

Controls: Include wells for "spontaneous release" (no stimulant) and "total release" (cells lysed with Triton X-100).

-

-

Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet the cells. Carefully collect the supernatant from each well.

-

Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with the pNAG substrate solution. Incubate at 37°C for 1-2 hours.

-

Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] * 100 Plot the % release against the APC-366 concentration and determine the IC50 value.

Expected Quantitative Data

| Table 2: Illustrative Inhibition of β-Hexosaminidase Release | |